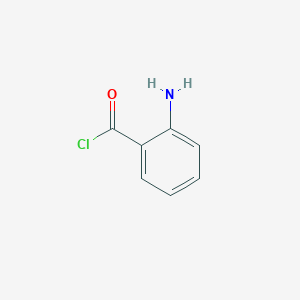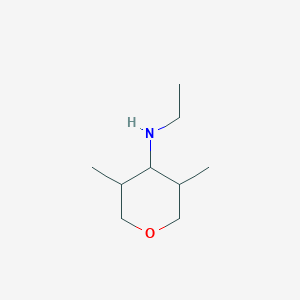![molecular formula C15H25O7P2-3 B13969583 [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate](/img/structure/B13969583.png)
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate is a complex organophosphorus compound It is characterized by its unique structure, which includes a phosphoryl group bonded to an oxido group and a trimethyldodecatrienoxy chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate typically involves the reaction of a phosphoryl chloride with a trimethyldodecatrienol under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is catalyzed by a base such as pyridine. The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, ensuring high yield and purity of the product. The use of automated systems also minimizes human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphates with higher oxidation states.
Reduction: It can be reduced to form phosphonates.
Substitution: The oxido group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide are employed.
Major Products
Applications De Recherche Scientifique
[Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its effects on cellular processes.
Medicine: Research is ongoing into its potential use as a drug delivery agent and its therapeutic effects.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.
Mécanisme D'action
The mechanism by which [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exerts its effects involves its interaction with specific molecular targets. The phosphoryl group can form strong bonds with enzymes, inhibiting their activity. This interaction can disrupt cellular processes, leading to various biological effects. The compound’s unique structure allows it to penetrate cell membranes, making it an effective agent in drug delivery systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] chloride
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] bromide
- [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] fluoride
Uniqueness
Compared to its analogs, [Oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate exhibits unique properties due to the presence of the phosphate group. This group enhances its reactivity and allows for a broader range of applications, particularly in biological systems where phosphate groups play a crucial role in cellular functions.
Propriétés
Formule moléculaire |
C15H25O7P2-3 |
|---|---|
Poids moléculaire |
379.30 g/mol |
Nom IUPAC |
[oxido(3,7,11-trimethyldodeca-2,6,10-trienoxy)phosphoryl] phosphate |
InChI |
InChI=1S/C15H28O7P2/c1-13(2)7-5-8-14(3)9-6-10-15(4)11-12-21-24(19,20)22-23(16,17)18/h7,9,11H,5-6,8,10,12H2,1-4H3,(H,19,20)(H2,16,17,18)/p-3 |
Clé InChI |
VWFJDQUYCIWHTN-UHFFFAOYSA-K |
SMILES canonique |
CC(=CCCC(=CCCC(=CCOP(=O)([O-])OP(=O)([O-])[O-])C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


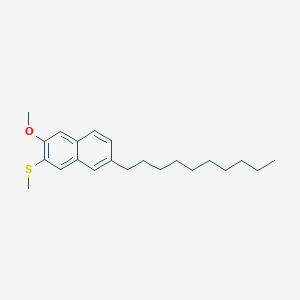
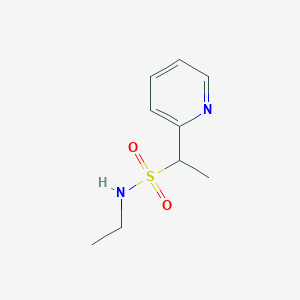
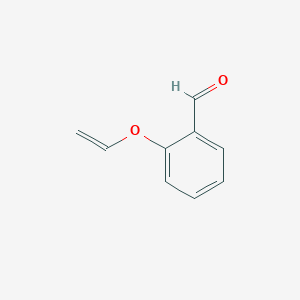
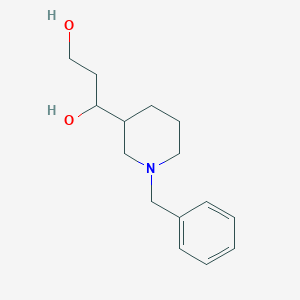

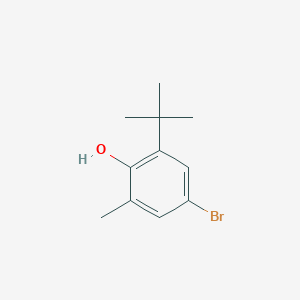
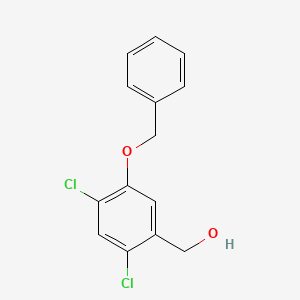

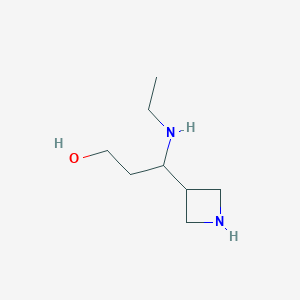
![3-Phenyl-7,7a-dihydro-1H-pyrazolo[3,4-d]pyriMidine-4,6(3aH,5H)-dione](/img/structure/B13969572.png)
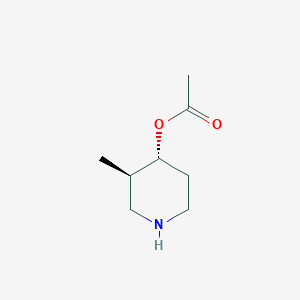
![(5Z)-benzyl 7-[(1R,2R,3R)-3-benzyloxy-2-[(E)-4,4-difluoro-3-oxooct-1-enyl]-5-oxocyclopentyl]hept-5-enoate](/img/structure/B13969591.png)
